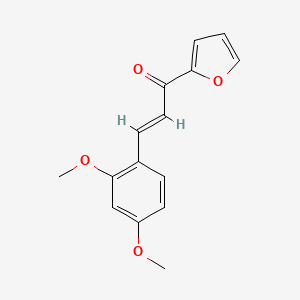
2-Isopropyl-1-naphthoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isopropyl-1-naphthoic acid (2-IPNA) is a naturally occurring carboxylic acid found in various plant species, such as the genus Rhus, as well as in the bark of some trees. It is a colorless, crystalline solid with a melting point of 48–50 °C. 2-IPNA has been studied for its potential use as a therapeutic agent and its potential as an industrial chemical.
Wissenschaftliche Forschungsanwendungen
2-Isopropyl-1-naphthoic acid has been studied for its potential use as a therapeutic agent and its potential as an industrial chemical. It has been found to possess anti-inflammatory, anti-allergic, and anti-microbial properties, and has been shown to be effective in treating skin diseases and allergies. In addition, this compound has been studied for its potential use in the manufacture of pharmaceuticals, cosmetics, and other products.
Wirkmechanismus
2-Isopropyl-1-naphthoic acid is thought to act by inhibiting the release of histamine, a compound involved in the body’s immune response. It is believed to act by blocking the enzyme histidine decarboxylase, which is responsible for the synthesis of histamine. In addition, this compound is thought to inhibit the release of other inflammatory mediators, such as leukotrienes and prostaglandins.
Biochemical and Physiological Effects
This compound has been found to possess anti-inflammatory, anti-allergic, and anti-microbial properties. Studies have found that this compound can reduce the production of inflammatory mediators, such as leukotrienes and prostaglandins, as well as inhibit the release of histamine. In addition, this compound has been found to possess anti-tumor activity and has been shown to be effective in treating skin diseases and allergies.
Vorteile Und Einschränkungen Für Laborexperimente
2-Isopropyl-1-naphthoic acid is a relatively easy compound to synthesize, and the synthesis methods are well-established. In addition, the compound is relatively stable and can be stored at room temperature. However, the compound is not very soluble in water and is not very stable at higher temperatures.
Zukünftige Richtungen
Future research on 2-Isopropyl-1-naphthoic acid should focus on its potential use as a therapeutic agent and its potential as an industrial chemical. In addition, further research should focus on the mechanism of action of the compound, as well as its biochemical and physiological effects. Additionally, further studies should be conducted to explore the potential applications of this compound in the manufacture of pharmaceuticals, cosmetics, and other products. Finally, further research should be conducted to explore the potential advantages and limitations of using this compound in lab experiments.
Synthesemethoden
2-Isopropyl-1-naphthoic acid is synthesized through a variety of methods, including the condensation of 1-naphthol and acetic anhydride, the oxidation of 2-naphthol, and the hydrolysis of 2-naphthyl isopropyl ether. In addition, this compound can be synthesized from 2-naphthol and acetic anhydride using a palladium-catalyzed reaction.
Eigenschaften
IUPAC Name |
2-propan-2-ylnaphthalene-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-9(2)11-8-7-10-5-3-4-6-12(10)13(11)14(15)16/h3-9H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REMHGNXKQJJMSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C2=CC=CC=C2C=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,7-Dichloro-benzo[b]thiophene-2-carboxylic acid](/img/structure/B6320071.png)

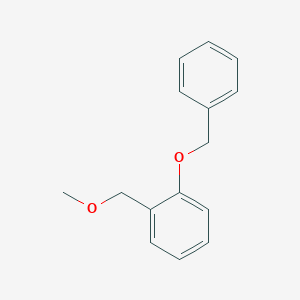
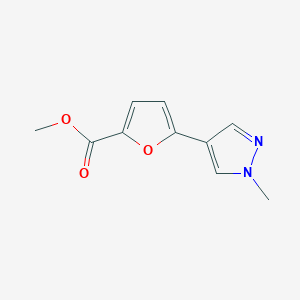
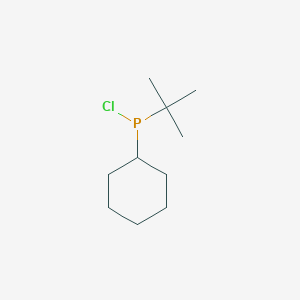
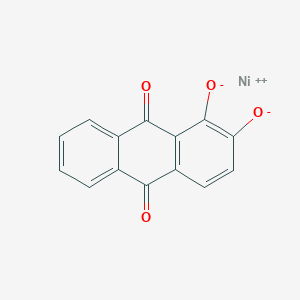


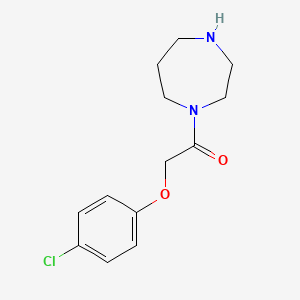

![4-[3,3,3-Trifluoro-2-(trifluoromethyl)propen-1-yl]chlorobenzene](/img/structure/B6320133.png)
